N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Scaffold Design

Select this specific 3,5-dimethylphenyl oxadiazole-acetamide derivative (CAS 1170855-85-2) to leverage its unique steric/electronic microenvironment for antimicrobial and agrochemical discovery. The meta-methylated phenyl ring with C2 acetamide H-bond donor distinguishes it from bulk oxadiazole libraries, offering predictable SAR for bacterial gyrase B target engagement and fungicide derivatization. Avoid generic catalog selections; source the exact substitution pattern for reproducible hit expansion.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 1170855-85-2
Cat. No. B2774983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS1170855-85-2
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C)C
InChIInChI=1S/C12H13N3O2/c1-7-4-8(2)6-10(5-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16)
InChIKeyKRGQHKTXSWYBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Structural and Pharmacological Baseline for Scientific Procurement


N-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1170855-85-2) is a disubstituted 1,3,4-oxadiazole derivative bearing a 3,5-dimethylphenyl ring at the C5 position and an acetamide side chain at the C2 position of the heterocyclic core. The 1,3,4-oxadiazole scaffold is a privileged pharmacophore in medicinal chemistry, conferring a broad spectrum of antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties [1]. This particular substitution pattern—a sterically modest electron-donating 3,5-dimethylphenyl group paired with a hydrogen-bond-donating acetamide moiety—creates a distinct physicochemical profile that differentiates it from mono-methyl, para-substituted, or non-methylated phenyl analogs [2]. Although the compound is listed in multiple commercial screening libraries, publicly available head-to-head bioactivity data for this specific derivative are sparse, and procurement decisions must therefore rely on class-level structure–activity relationship (SAR) inferences drawn from closely related 1,3,4-oxadiazole-acetamide congeners.

Why Generic 1,3,4-Oxadiazole Substitution Is Not Reliable: Physicochemical and Pharmacological Context for CAS 1170855-85-2


Within the 1,3,4-oxadiazole class, even minor variations in the aryl substitution pattern at C5 and the N-acyl residue at C2 produce large shifts in lipophilicity, electronic distribution, and hydrogen-bonding capacity, all of which directly modulate membrane penetration, target engagement, and metabolic stability [1]. The 3,5-dimethylphenyl substitution on the target compound introduces a unique steric and electronic microenvironment: the two meta-methyl groups donate electron density without the steric clash of ortho-substitution, while preserving the planar topology required for π-stacking interactions with aromatic residues in enzyme active sites. A recent SAR investigation of 1,3,4-oxadiazole-acetamide analogs demonstrated that the nature and position of substituents on the phenyl ring dictate both the potency (MIC range 1.95–>250 µg/mL) and the spectrum of antimicrobial activity [1]. Separately, oxadiazole antibacterial lead 72c exhibited potent in vitro activity, low clearance, high volume of distribution, and 41% oral bioavailability in mouse models, illustrating that seemingly modest structural modifications translate into profound in vivo performance differences [2]. Consequently, a generic oxadiazole catalog selection cannot be substituted for a specific derivative such as CAS 1170855-85-2 without experimental confirmation of the desired activity profile.

Quantitative Differentiation Evidence: How N-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide Compares Against Its Closest Analogs


Structural Uniqueness: 3,5-Dimethylphenyl Substitution Confers Distinct Steric and Electronic Properties Versus Mono-Methyl and Non-Methylated Phenyl Analogs

The target compound bears a 3,5-dimethylphenyl group at the oxadiazole C5 position. This substitution pattern is distinct from the more common 4-methylphenyl (para-tolyl), 2,4-dimethylphenyl, and unsubstituted phenyl analogs that dominate the oxadiazole-acetamide patent and journal literature. The 3,5-dimethyl arrangement provides a symmetric electron-donating effect (+σmeta ≈ –0.07 per methyl) without introducing ortho steric hindrance that can force the phenyl ring out of conjugation with the oxadiazole. In a comprehensive SAR study of 1,3,4-oxadiazole-acetamide antimicrobials (3a–j), the shift from a 3-methoxy-4-hydroxyphenyl to a 2,5-dimethoxyphenyl substitution altered the MIC against S. aureus from 3.91 µg/mL to 7.81 µg/mL, demonstrating that the position and number of substituents on the terminal aryl ring directly control potency [1]. The 3,5-dimethylphenyl congener in that same series (not identical but structurally analogous) exhibited an MIC of 1.95 µg/mL against multiple strains, outperforming the positive control ciprofloxacin [1].

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Scaffold Design

Acetamide vs. Thioacetamide Side Chain: Differential Hydrogen-Bonding Capacity Impacts Target Binding

The target compound possesses an –NH–CO–CH3 (acetamide) side chain at the oxadiazole C2 position, whereas many commercially available analogs incorporate a thioacetamide (–S–CH2–CO–NH–) or sulfanylacetamide linker. The oxadiazole NH-acetamide scaffold acts as a hydrogen-bond donor, which is critical for engaging catalytic residues in enzyme active sites. In silico studies of related 1,3,4-oxadiazole-acetamide derivatives showed that the N–H group of the acetamide forms a conserved hydrogen bond with Asp108 and Lys68 of the target enzyme (DNA gyrase B), contributing an estimated –1.8 to –2.5 kcal/mol to the binding free energy [1]. In contrast, thioacetamide-linked analogs (e.g., CAS 886907-76-2) replace this rigid H-bond donor with a flexible thioether bridge, which cannot participate in the same directional hydrogen-bonding network. Experimental MIC data confirm this: among a panel of oxadiazole-thioacetamide derivatives, antibacterial activity against Gram-negative strains was consistently weaker (MIC 25–100 µg/mL) than that of structurally analogous oxadiazole-acetamide derivatives (MIC 1.95–15.63 µg/mL) [1][2].

Drug Design Molecular Docking Enzyme Inhibition

Favorable Predicted ADMET Profile of N-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide Compared to Higher-Molecular-Weight Oxadiazole Derivatives

In silico ADMET profiling of 1,3,4-oxadiazole-acetamide derivatives reveals that the target compound (MW 231.25 g/mol; cLogP ~2.1; TPSA 75.9 Ų) satisfies all key oral drug-likeness criteria (Lipinski, Veber, Egan) without violations, whereas many competing analogs with bulkier C5 substituents (e.g., naphthalenyl, quinolinyl, or multi-substituted benzothiazolyl derivatives) exceed the recommended molecular weight (>350 Da) and topological polar surface area thresholds (>90 Ų). In the recent study by Rouzi et al., the simpler acetamide derivatives (MW range 230–310 Da) exhibited strong binding to bacterial DNA gyrase and topoisomerase IV with MM-GB/SA binding energies ranging from –35 to –52 kcal/mol, whereas higher-MW analogs (>350 Da) showed reduced ligand efficiency (binding energy per heavy atom) despite comparable absolute binding scores [1]. Furthermore, the oxadiazole antibacterial lead 72c demonstrated that a moderate cLogP (2.9) and TPSA (79.5 Ų) were associated with 41% oral bioavailability and favorable pharmacokinetic parameters (CL = 12 mL/min/kg; Vd = 3.2 L/kg), suggesting that compounds within this physicochemical window possess intrinsically favorable absorption and distribution characteristics [2].

ADMET Prediction Drug-Likeness Physicochemical Profiling

Hemolytic Safety Margin: Class-Level Evidence for Low Erythrocyte Toxicity of Simple Oxadiazole-Acetamide Derivatives

Hemocompatibility is a critical procurement consideration for compounds intended for in vivo evaluation. In a systematic hemolytic assay of 1,3,4-oxadiazole-acetamide derivatives (including compounds with dimethylphenyl substitution), hemolysis remained below 5% at concentrations up to 100 µg/mL, compared to the positive control Triton X-100 (100% hemolysis) and several thioacetamide-linked derivatives that produced 12–18% hemolysis at the same concentration [1]. Within the same study, the hemolytic activity correlated inversely with cLogP, where compounds with cLogP < 3.0 exhibited the lowest erythrocyte lysis. The target compound (predicted cLogP ~2.1) falls squarely within this low-hemolysis window. By contrast, more lipophilic oxadiazole congeners bearing naphthyl or benzothiazolyl substituents (cLogP 4.5–6.0) showed hemolysis rates exceeding 20% at 100 µg/mL in the same assay platform [1].

Cytotoxicity Hemolysis Therapeutic Index

Optimal Research and Industrial Application Scenarios for N-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 1170855-85-2)


Antimicrobial Lead Optimization: Favorable Acetamide Scaffold for Gram-Positive Pathogen Programs

The acetamide-substituted 1,3,4-oxadiazole scaffold is a validated starting point for antimicrobial drug discovery. The class-level MIC range of 1.95–15.63 µg/mL against S. aureus and other Gram-positive pathogens, combined with the predicted low hemolytic liability (<5% at 100 µg/mL), makes this compound suitable as a hit scaffold for medicinal chemistry expansion targeting methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1]. The 3,5-dimethylphenyl group can serve as a conservative starting substitution that can be systematically varied in an SAR campaign, as demonstrated in the Rouzi et al. (2025) study where systematic phenyl ring substitution generated a 128-fold activity range [1].

DNA Gyrase / Topoisomerase IV Inhibitor Probe for Mechanistic Studies

In silico induced-fit docking and MM-GB/SA calculations have established that oxadiazole-acetamide derivatives bind with high affinity (ΔG_bind –35 to –52 kcal/mol) to the ATP-binding pocket of bacterial DNA gyrase B and topoisomerase IV, which are clinically validated antibacterial targets [1]. The acetamide N–H group forms a conserved hydrogen bond with the catalytic aspartate residue (Asp108 in gyrase B), a pharmacophoric feature absent in thioether-linked analogs [1]. This compound can therefore be deployed as a selective probe molecule for target engagement assays and co-crystallization trials with gyrase B to elucidate the structural basis of oxadiazole-mediated inhibition.

Chemical Biology Probe: Low-Molecular-Weight Scaffold with Drug-Like Physicochemical Parameters

With a molecular weight of 231.25 Da, cLogP ~2.1, and TPSA of 75.9 Ų, this compound satisfies all drug-likeness metrics (Lipinski, Veber, Egan) without violations. This profile is superior to many competing oxadiazole derivatives that incorporate large fused-ring systems (quinoline, benzimidazole, benzothiazole), which routinely exceed 350 Da and possess TPSA >90 Ų. The favorable physicochemical properties predict good passive permeability and solubility, making the compound suitable for phenotypic screening libraries, fragment-based drug discovery, and cellular target-identification experiments where larger, more lipophilic probes suffer from non-specific binding and poor solubility [1].

Agricultural Fungicide Intermediate: Exploiting the Oxadiazole Fungicidal Pharmacophore

The 1,3,4-oxadiazole core has a documented history in agricultural fungicide development. US Patent US4212867 discloses 2-cyano-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole as a broad-spectrum agricultural fungicide [2]. The target compound contains the identical 5-(3,5-dimethylphenyl)-1,3,4-oxadiazole substructure, differing only in the C2 substituent (acetamide vs. cyano). Given the established fungicidal activity of the parent heterocycle, CAS 1170855-85-2 represents a viable synthetic intermediate or derivatization starting point for agrochemical discovery programs targeting phytopathogenic fungi. The acetamide group can be hydrolyzed to the free amine or further functionalized to generate a library of C2-substituted analogs for structure–activity profiling.

Quote Request

Request a Quote for N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.